Methyl 4-chloro-3-({[7-methyl-5-(methylsulfonyl)-2,3,4,5-tetrahydro-1,5-benzoxazepin-2-yl]carbonyl}amino)benzoate
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Overview
Description
Methyl 4-chloro-3-(5-methanesulfonyl-7-methyl-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-amido)benzoate is a complex organic compound with a unique structure that includes a benzoxazepine ring
Preparation Methods
The synthesis of methyl 4-chloro-3-(5-methanesulfonyl-7-methyl-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-amido)benzoate involves multiple steps. One common synthetic route includes the following steps:
Formation of the Benzoxazepine Ring: This step involves the cyclization of appropriate precursors under specific conditions to form the benzoxazepine ring.
Introduction of the Methanesulfonyl Group: The methanesulfonyl group is introduced through a sulfonation reaction using methanesulfonyl chloride.
Chlorination and Methylation: The chlorination and methylation steps are carried out using reagents such as thionyl chloride and methyl iodide, respectively.
Amidation: The final step involves the amidation reaction to introduce the amido group, completing the synthesis of the target compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
Methyl 4-chloro-3-(5-methanesulfonyl-7-methyl-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-amido)benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chloro and methanesulfonyl groups, using reagents such as sodium methoxide or potassium cyanide.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of methyl 4-chloro-3-(5-methanesulfonyl-7-methyl-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-amido)benzoate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of cellular signaling pathways.
Comparison with Similar Compounds
Similar compounds include other benzoxazepine derivatives and sulfonyl-containing compounds. Compared to these, methyl 4-chloro-3-(5-methanesulfonyl-7-methyl-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-amido)benzoate is unique due to its specific combination of functional groups and its potential applications. Some similar compounds are:
- 2-chloro-4-methanesulfonyl-3-[(2,2,2-trifluoroethoxy)methyl]benzoic acid
- 4-chloro-3-methylphenol
These compounds share some structural similarities but differ in their specific functional groups and applications.
Properties
Molecular Formula |
C20H21ClN2O6S |
---|---|
Molecular Weight |
452.9 g/mol |
IUPAC Name |
methyl 4-chloro-3-[(7-methyl-5-methylsulfonyl-3,4-dihydro-2H-1,5-benzoxazepine-2-carbonyl)amino]benzoate |
InChI |
InChI=1S/C20H21ClN2O6S/c1-12-4-7-17-16(10-12)23(30(3,26)27)9-8-18(29-17)19(24)22-15-11-13(20(25)28-2)5-6-14(15)21/h4-7,10-11,18H,8-9H2,1-3H3,(H,22,24) |
InChI Key |
OEMHVYAQMWOWEI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(CCN2S(=O)(=O)C)C(=O)NC3=C(C=CC(=C3)C(=O)OC)Cl |
Origin of Product |
United States |
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